molecular formula C42H42Cl2HgO8P2 B14437754 Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate CAS No. 77630-94-5

Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate

Cat. No.: B14437754
CAS No.: 77630-94-5
M. Wt: 1008.2 g/mol
InChI Key: PPDRFSXWZAXBQA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(3-methylphenyl)phosphane and diperchlorate ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(3-methylphenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The general reaction can be represented as follows:

[ \text{Hg(II) salt} + \text{tris(3-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.

    Reduction: Reduction reactions can convert mercury(II) to mercury(I) or elemental mercury.

    Substitution: The tris(3-methylphenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.

Scientific Research Applications

Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Biology: The compound’s interaction with biological molecules is studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.

    Industry: It finds applications in the development of advanced materials and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate exerts its effects involves the interaction of the mercury ion with various molecular targets. The mercury ion can form complexes with proteins and enzymes, affecting their function. The tris(3-methylphenyl)phosphane ligand can also interact with other molecules, influencing the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Mercury(2+);tris(2-methylphenyl)phosphane;diperchlorate
  • Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
  • Mercury(2+);tris(2,4-dimethylphenyl)phosphane;diperchlorate

Uniqueness

Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in catalytic activity, binding affinity, and overall chemical behavior compared to its similar compounds.

Properties

CAS No.

77630-94-5

Molecular Formula

C42H42Cl2HgO8P2

Molecular Weight

1008.2 g/mol

IUPAC Name

mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate

InChI

InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2

InChI Key

PPDRFSXWZAXBQA-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.